molecular formula C18H18ClN3O2 B2956857 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea CAS No. 905764-06-9

1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B2956857
CAS No.: 905764-06-9
M. Wt: 343.81
InChI Key: CUGMEIYPJZOYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

In the study by Bahrami and Hosseini (2012), it was found that similar compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, exhibit good performance as inhibitors for mild steel corrosion in acidic solutions. The study used weight loss and potentiostatic polarization techniques to demonstrate this effect (Bahrami & Hosseini, 2012).

Polymerization Initiators

Makiuchi, Sudo, and Endo (2015) synthesized a series of N-aryl-N′-pyridyl ureas, including compounds with structural similarities to the query chemical, and evaluated them as initiators for the bulk polymerization of diglycidyl ether of bisphenol A. These compounds were found to be effective in achieving thermal latency in polymerization processes (Makiuchi, Sudo, & Endo, 2015).

Nonlinear Optical Properties

Shettigar et al. (2006) synthesized bis-chalcone derivatives, including 1,5-[di(4-chlorophenyl)]penta-1,4-dien-3-one, and studied their second-harmonic generation (SHG) conversion efficiencies and third-order nonlinear optical properties. These compounds demonstrated promising optical limiting behavior due to two-photon absorption phenomena (Shettigar et al., 2006).

Synthesis and Characterization

Sarantou and Varvounis (2022) reported on the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, employing different methods, including carbonylation reactions. The structure was confirmed using various spectroscopic techniques, highlighting the compound's potential for further scientific applications (Sarantou & Varvounis, 2022).

Antimicrobial Properties

Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes, including derivatives of 4-chlorophenyl urea. These compounds were evaluated for their antimicrobial properties, indicating potential applications in the development of new antimicrobial agents (Rani et al., 2014).

Properties

IUPAC Name

1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-16-5-2-4-14(12-16)21-18(23)22(17-6-3-11-20-17)15-9-7-13(19)8-10-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGMEIYPJZOYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.